Cas no 201157-13-3 (n-N-Benzyl-2-methyl-4-nitroaniline)
n-N-Benzyl-2-methyl-4-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, N-(2-methyl-4-nitrophenyl)-
- N-benzyl-2-methyl-4-nitroaniline
- DTXSID20386050
- SCHEMBL2059682
- Cambridge id 5547756
- Z385461954
- SY220319
- SMR000186225
- CS-0162636
- 201157-13-3
- 2-methyl-4-nitro-N-(phenylmethyl)aniline
- AKOS009136267
- EN300-332719
- AB00088480-01
- Oprea1_671506
- benzyl-(2-methyl-4-nitro-phenyl)amine
- D83860
- CHEMBL1483550
- AS-77437
- MLS000578733
- cid_2851650
- SR-01000212540-1
- MFCD01826532
- SR-01000212540
- HMS2485A04
- BDBM44022
- BIA15713
- n-N-Benzyl-2-methyl-4-nitroaniline
-
- MDL: MFCD01826532
- Inchi: 1S/C14H14N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
- InChI Key: WPJTZCLHFWRBBC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=C(C)C=1)NCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 242.10562
- Monoisotopic Mass: 242.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- PSA: 55.17
n-N-Benzyl-2-methyl-4-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B131250-25mg |
n-N-Benzyl-2-methyl-4-nitroaniline |
201157-13-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B131250-50mg |
n-N-Benzyl-2-methyl-4-nitroaniline |
201157-13-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B131250-250mg |
n-N-Benzyl-2-methyl-4-nitroaniline |
201157-13-3 | 250mg |
$ 295.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X32395-5g |
N-Benzyl-2-methyl-4-nitroaniline |
201157-13-3 | 97% | 5g |
¥209.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X32395-25g |
N-Benzyl-2-methyl-4-nitroaniline |
201157-13-3 | 97% | 25g |
¥731.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X32395-1g |
N-Benzyl-2-methyl-4-nitroaniline |
201157-13-3 | 97% | 1g |
¥60.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE789-1g |
n-N-Benzyl-2-methyl-4-nitroaniline |
201157-13-3 | 97% | 1g |
568.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE789-200mg |
n-N-Benzyl-2-methyl-4-nitroaniline |
201157-13-3 | 97% | 200mg |
182.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE789-5g |
n-N-Benzyl-2-methyl-4-nitroaniline |
201157-13-3 | 97% | 5g |
1946.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | D964303-250mg |
Benzenemethanamine, N-(2-methyl-4-nitrophenyl)- |
201157-13-3 | 97% | 250mg |
$55 | 2024-06-07 |
n-N-Benzyl-2-methyl-4-nitroaniline Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on n-N-Benzyl-2-methyl-4-nitroaniline
Introduction to n-N-Benzyl-2-methyl-4-nitroaniline (CAS No. 201157-13-3)
n-N-Benzyl-2-methyl-4-nitroaniline, a compound with the CAS number 201157-13-3, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound, featuring a benzyl group attached to a nitro-substituted aniline derivative, exhibits a range of chemical and biological characteristics that make it valuable for various applications, particularly in drug discovery and material science.
The molecular structure of n-N-Benzyl-2-methyl-4-nitroaniline consists of a benzene ring substituted with a methyl group at the 2-position and a nitro group at the 4-position, further modified by a benzyloxy group at the nitrogen atom. This specific arrangement imparts distinct reactivity and binding capabilities, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing nitro and electron-donating benzyloxy groups creates a delicate balance that influences its interaction with biological targets.
In recent years, the compound has been explored for its potential in developing novel therapeutic agents. The nitro group in n-N-Benzyl-2-methyl-4-nitroaniline is particularly noteworthy, as it can be reduced to an amine, allowing for further functionalization. This property is exploited in synthetic pathways where selective reduction is required to generate more complex molecules. Additionally, the benzyl moiety provides a stable handle for further chemical modifications, enabling the creation of derivatives with tailored properties.
One of the most compelling aspects of n-N-Benzyl-2-methyl-4-nitroaniline is its role in medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against various enzymes and receptors involved in metabolic disorders and inflammatory diseases. The ability to fine-tune the pharmacophore by modifying the substituents on the benzene ring has opened up new avenues for drug development.
The synthesis of n-N-Benzyl-2-methyl-4-nitroaniline involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the nitration of aniline derivatives followed by selective methylation and benzylation. Each step requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have further improved the efficiency of these synthetic routes, making it more feasible to produce larger quantities of the compound for research purposes.
Recent studies have also explored the material science applications of n-N-Benzyl-2-methyl-4-nitroaniline. Its ability to form stable complexes with metals and other organic molecules makes it useful in designing functional materials such as catalysts and sensors. The nitro group's redox activity further enhances its potential in these applications, allowing for reversible electron transfer processes that are critical in many technological systems.
The biological activity of n-N-Benzyl-2-methyl-4-nitroaniline has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its efficacy in modulating pathways associated with neurological disorders, cancer, and infectious diseases. The compound's ability to interact with multiple targets suggests that it could be developed into a broad-spectrum therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential side effects before it can be translated into clinical use.
The future prospects for n-N-Benzyl-2-methyl-4-nitroaniline are promising, given its versatility and the growing interest in targeted therapies. As computational methods improve, virtual screening techniques are being employed to identify new derivatives with enhanced properties. These approaches complement traditional synthetic strategies by allowing researchers to predict the behavior of molecules before they are synthesized in the lab.
In conclusion, n-N-Benzyl-2-methyl-4-nitroaniline (CAS No. 201157-13-3) represents a valuable compound with significant potential across multiple domains of chemistry and biology. Its unique structural features enable diverse applications, from drug development to material science, making it a cornerstone of modern chemical research. As our understanding of its properties continues to evolve, so too will its role in advancing scientific knowledge and technological innovation.
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